Cas no 2812-47-7 (Pyrrolidine-2-carboxamide)

Pyrrolidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine-2-carboxamide
- DL-Prolinamide
- 2-Pyrrolidinecarboxamide
- H-DL-Pro-NH2
- 2-carbamylpyrrolidine
- H-PRO-BETANA HCL
- L-proline-2-naphthylamide
- L-PROLINE-2-NAPHTHYLAMIDE HYDROCHLORIDE
- l-proline-2-naphthylamideHCl
- L-prolineamide
- prolinamide
- proline amide
- PROLINE-BETANA HCL
- pyrrolidine-2-carboxylic acid amide
- AB04106
- F16286
- A831815
- Z56945990
- H-DL-Pro-NH HCl
- VLJNHYLEOZPXFW-UHFFFAOYSA-N
- HMS2679O08
- FT-0628003
- FT-0652250
- H-DL-Pro-NH2, AldrichCPR
- BCP07471
- FT-0630082
- BS-12794
- HMS1756P16
- AKOS016051298
- FT-0613401
- MLS001006873
- CHEMBL1599880
- SMR000384370
- AKOS000199879
- SY008764
- M02953
- DTXSID20973828
- AM20080102
- DL-Pro-NH2
- AB00394
- SY032133
- Pyrrolidine-2-carboxylic acid amid
- Pyrrolidine-2-carboximidic acid
- EN300-07127
- 58274-20-7
- CS-0450473
- h-d-pro-nh
- 2812-47-7
- SY003793
- NS00000549
- MFCD03788250
- SCHEMBL221055
- DB-067883
- 2-pyrrolidinecarboxamide,(s)-
- pyrrolidine, 2-carbamoyl-
- DB-054339
- BBL010815
- (+/-)-2-Pyrrolidinecarboxamide; DL-Proline Amide; Pyrrolidine-2-carboxylic Acid Amide;
- STK623492
-
- MDL: MFCD03788250
- インチ: InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
- InChIKey: VLJNHYLEOZPXFW-UHFFFAOYSA-N
- ほほえんだ: NC(C1CCCN1)=O
計算された属性
- せいみつぶんしりょう: 114.07900
- どういたいしつりょう: 114.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 密度みつど: 1.106
- ゆうかいてん: 99 °C
- ふってん: 303.6±31.0 °C at 760 mmHg
- フラッシュポイント: 137.4±24.8 °C
- PSA: 55.12000
- LogP: 0.25280
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Pyrrolidine-2-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 22-41-51
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pyrrolidine-2-carboxamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyrrolidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK79-5G |
pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 5g |
¥ 3,451.00 | 2023-04-13 | |
Cooke Chemical | BD0356048-1g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 98% | 1g |
RMB 1369.60 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521140-5g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 98% | 5g |
¥4747 | 2023-04-14 | |
TRC | P755965-250mg |
DL-Prolinamide |
2812-47-7 | 250mg |
$ 201.00 | 2023-09-06 | ||
Cooke Chemical | BD0356048-25g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 98% | 25g |
RMB 13145.60 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK79-25G |
pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 25g |
¥ 13,081.00 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-476705-250 mg |
DL-Prolinamide, |
2812-47-7 | 250MG |
¥2,858.00 | 2023-07-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK79-250MG |
pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 250MG |
¥ 646.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521140-1g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 98% | 1g |
¥1452 | 2023-04-14 | |
Alichem | A109007062-5g |
Pyrrolidine-2-carboxamide |
2812-47-7 | 95% | 5g |
$591.60 | 2023-09-02 |
Pyrrolidine-2-carboxamide 関連文献
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Tolga A. Ye?il,Taner Atalar,Mustafa Yavuz,Erkan Ertürk Org. Biomol. Chem. 2023 21 5809
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Boris Aillard,Naomi S. Robertson,Adam R. Baldwin,Siobhan Robins,Andrew G. Jamieson Org. Biomol. Chem. 2014 12 8775
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Stamatis Fotaras,Christoforos G. Kokotos,George Kokotos Org. Biomol. Chem. 2012 10 5613
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Luis A. Polindara-García,Alfredo Vazquez Org. Biomol. Chem. 2014 12 7068
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Yu Kong,Rong Tan,Lili Zhao,Donghong Yin Green Chem. 2013 15 2422
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Zahraa S. Al-Taie,Simon R. Anetts,Jeppe Christensen,Simon J. Coles,Peter N. Horton,Daniel M. Evans,Leigh F. Jones,Frank F. J. de Kleijne,Shaun M. Ledbetter,Yassin T. H. Mehdar,Patrick J. Murphy,Jack A. Wilson RSC Adv. 2020 10 22397
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Zahraa S. Al-Taie,Simon R. Anetts,Jeppe Christensen,Simon J. Coles,Peter N. Horton,Daniel M. Evans,Leigh F. Jones,Frank F. J. de Kleijne,Shaun M. Ledbetter,Yassin T. H. Mehdar,Patrick J. Murphy,Jack A. Wilson RSC Adv. 2020 10 22397
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Daichi Koiwa,Masayuki Ohira,Takahiro Hiramatsu,Hidenori Abe,Tetsuji Kawamoto,Yuji Ishihara,Bernardo Ignacio,Noel Mansour,Todd Romoff Org. Biomol. Chem. 2022 20 8331
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M. Ferré,R. Pleixats,M. Wong Chi Man,X. Catto?n Green Chem. 2016 18 881
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Natalia G. Voznesenskaia,Olga I. Shmatova,Victor N. Khrustalev,Valentine G. Nenajdenko Org. Biomol. Chem. 2018 16 7004
Pyrrolidine-2-carboxamideに関する追加情報
Pyrrolidine-2-carboxamide (CAS No. 2812-47-7): An Overview of Its Structure, Properties, and Applications
Pyrrolidine-2-carboxamide (CAS No. 2812-47-7) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as N-pyrrolidinecarboxamide, is a derivative of pyrrolidine, a five-membered heterocyclic amine. The structure of pyrrolidine-2-carboxamide consists of a pyrrolidine ring with a carboxamide group attached to the second carbon atom. This unique structural feature endows the compound with a range of interesting properties and potential applications.
The chemical formula of pyrrolidine-2-carboxamide is C5H9NO2, and its molecular weight is approximately 115.13 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and common organic solvents such as methanol and ethanol. The solubility and stability of pyrrolidine-2-carboxamide make it an attractive candidate for various chemical reactions and biological studies.
In the realm of organic synthesis, pyrrolidine-2-carboxamide serves as a valuable building block for the preparation of more complex molecules. Its reactivity stems from the presence of the carboxamide group, which can participate in nucleophilic addition reactions, amide bond formation, and other synthetic transformations. Recent research has explored the use of pyrrolidine-2-carboxamide as a chiral auxiliary in asymmetric synthesis, where it can help control the stereochemistry of reaction products.
Beyond its synthetic utility, pyrrolidine-2-carboxamide has shown promise in biological and pharmaceutical applications. Studies have demonstrated its potential as a modulator of various biological processes. For instance, research published in the Journal of Medicinal Chemistry highlighted the role of pyrrolidine-2-carboxamide-derived compounds in modulating G protein-coupled receptors (GPCRs), which are important targets for drug discovery. These compounds have been shown to exhibit selective agonist or antagonist activity, making them valuable tools for understanding receptor function and developing novel therapeutics.
In the context of neuropharmacology, pyrrolidine-2-carboxamide-based molecules have been investigated for their potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. A study published in the Journal of Neurochemistry reported that certain derivatives of pyrrolidine-2-carboxamide can enhance cognitive function and protect neurons from oxidative stress. These findings suggest that further exploration of this class of compounds could lead to the development of new treatments for neurodegenerative diseases.
The anti-inflammatory properties of pyrrolidine-2-carboxamide-derived compounds have also been studied extensively. Research published in the Journal of Inflammation Research demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. This property makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its therapeutic potential, pyrrolidine-2-carboxamide has found applications in analytical chemistry and materials science. As a chelating agent, it can form stable complexes with metal ions, which is useful for metal ion detection and separation. In materials science, pyrrolidine-2-carboxamide-based polymers have been developed for use in drug delivery systems and tissue engineering scaffolds due to their biocompatibility and tunable properties.
The safety profile of pyrrolidine-2-carboxamide is an important consideration for its use in various applications. Toxicological studies have shown that it is generally well-tolerated at low concentrations, although higher doses may cause mild irritation or toxicity. Therefore, appropriate handling and safety measures should be followed when working with this compound.
In conclusion, Pyrrolidine-2-carboxamide (CAS No. 2812-47-7) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique structural features and versatile properties make it an important molecule for both fundamental studies and practical applications. Ongoing research continues to uncover new uses for this compound, highlighting its significance in modern scientific endeavors.
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